molecular formula C17H25BrN2 B5646063 1'-(2-bromobenzyl)-1,4'-bipiperidine

1'-(2-bromobenzyl)-1,4'-bipiperidine

Cat. No. B5646063
M. Wt: 337.3 g/mol
InChI Key: ABMFWSOWVJVGGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for related compounds often involve Mannich reactions, nucleophilic substitution, and coupling reactions. For instance, derivatives of thiouracil and benzyl-substituted derivatives have been synthesized through Mannich reactions and nucleophilic substitution in the presence of K2CO3, demonstrating the versatility of these approaches in generating structurally complex molecules (Pospieszny & Wyrzykiewicz, 2008).

Molecular Structure Analysis

Structural elucidation techniques such as X-ray crystallography, NMR, and mass spectrometry play a critical role in determining the molecular structure of related compounds. For example, the molecular structure of a new designer benzylpiperazine was identified using GC-MS, NMR, and X-ray crystallography, highlighting the importance of these analytical methods in understanding compound geometry and configuration (Westphal et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving bromobenzyl compounds can lead to the formation of diverse derivatives, showcasing the reactivity of the bromobenzyl moiety. For example, the synthesis of sulfamoyl and piperidine derivatives demonstrates the potential for creating compounds with valuable biological activities through targeted chemical reactions (Aziz‐ur‐Rehman et al., 2017).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various environments. Studies on cocrystals and molecular assemblies provide insights into the intermolecular interactions that influence these properties, contributing to the broader understanding of compound stability and solubility (Thanigaimani et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to the application and functionality of bromobenzyl compounds. Investigations into radical reactions and protective group strategies highlight the nuanced chemical behavior of these compounds, providing a foundation for further chemical and pharmacological studies (Sakaguchi et al., 2006).

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2/c18-17-7-3-2-6-15(17)14-19-12-8-16(9-13-19)20-10-4-1-5-11-20/h2-3,6-7,16H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMFWSOWVJVGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine

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